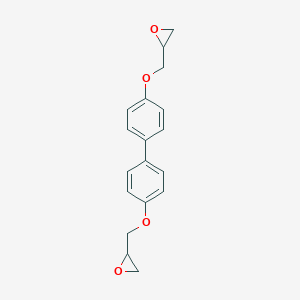

4,4'-Bis(2,3-Epoxypropoxy)biphenyl

Übersicht

Beschreibung

4,4'-Bis(2,3-epoxypropoxy)biphenyl (4,4'-BEPB) is an organic compound that is widely used in the field of scientific research. It is a type of diol, which means it contains two hydroxyl groups, and it is a derivative of biphenyl. 4,4'-BEPB is used in a variety of applications, including the synthesis of polymers, catalysts, and other materials. It is also used in the manufacture of pharmaceuticals, cosmetics, and other products. In addition, 4,4'-BEPB has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.

Wissenschaftliche Forschungsanwendungen

Thermische und dielektrische Eigenschaften in Epoxidharzen

4,4'-Bis(2,3-Epoxypropoxy)biphenyl: wird bei der Synthese von Epoxidharzen mit verbesserten thermischen und dielektrischen Eigenschaften verwendet . Diese Harze sind besonders wertvoll in Branchen, in denen Materialien extremen Temperaturen und elektrischen Belastungen ausgesetzt sind. Die Verbindung trägt zur Bildung von starren, zweifunktionellen Epoxidharzen bei, die im Vergleich zu herkömmlichen Epoxidharzen wie Diglycidylether von Bisphenol A (DGEBA) eine bessere thermische Stabilität und dielektrische Eigenschaften aufweisen .

Flüssigkristalline Epoxidnetzwerke (LCENs)

Die Verbindung dient als Monomer bei der Bildung von LCENs, die Materialien sind, die die Vorteile von Flüssigkristallen und Epoxidnetzwerken kombinieren . LCENs zeigen faszinierende thermische, mechanische und stimuli-responsive Eigenschaften, die sie für Anwendungen wie Sensoren, Aktuatoren, intelligente Beschichtungen, Klebstoffe, abstimmbare optische Systeme und weiche Robotik geeignet machen .

Fortschrittliche Verbundwerkstoffe

Aufgrund seiner Fähigkeit, vernetzte Strukturen mit hoher mechanischer Festigkeit und chemischer Beständigkeit zu bilden, wird This compound bei der Herstellung von fortschrittlichen Verbundwerkstoffen verwendet . Diese Verbundwerkstoffe finden Anwendung in der Luft- und Raumfahrt, im Automobilbau und in Sportgeräten, wo Hochleistungsmaterialien unerlässlich sind.

Katalyse bei der Aminbildung

Es wurde gezeigt, dass diese Verbindung die Bildung von Aminen aus Anilin und Ammoniak bei Raumtemperatur katalysiert . Diese Anwendung ist in der chemischen Industrie für die Synthese verschiedener aminbasierter Produkte, einschließlich Pharmazeutika und Agrochemikalien, von Bedeutung.

Kohlenstoffnanoröhrenproduktion

Im Bereich der Nanotechnologie wird This compound als Vernetzer bei der Herstellung von Kohlenstoffnanoröhren verwendet . Kohlenstoffnanoröhren haben eine breite Palette von Anwendungen, von der Elektronik bis zur Materialwissenschaft, aufgrund ihrer einzigartigen elektrischen, thermischen und mechanischen Eigenschaften.

Elektronische Bauteile und Isolierung

Die hervorragenden elektrischen Isoliereigenschaften der Verbindung machen sie zu einem wertvollen Bestandteil in der Elektronikindustrie . Es wird bei der Herstellung von elektronischen Bauteilen verwendet, die eine hohe Isolierfähigkeit erfordern, wie z. B. Leiterplatten und Steckverbinder.

Zukünftige Richtungen

Wirkmechanismus

Target of Action

4,4’-Bis(2,3-epoxypropoxy)biphenyl, also known as Oxirane, 2,2’-[[1,1’-biphenyl]-4,4’-diylbis(oxymethylene)]bis-, is a non-symmetrical epoxy . It is primarily used as a crosslinker in the production of carbon nanotubes . It has also been shown to catalyze the formation of amines from aniline and ammonia at room temperature .

Mode of Action

The compound interacts with its targets through a process known as crosslinking. This involves the formation of covalent bonds between different polymer chains, resulting in a three-dimensional network of connected molecules. The crosslinking process enhances the mechanical and thermal properties of the resulting material .

Biochemical Pathways

It is known that the compound plays a role in the synthesis of carbon nanotubes

Result of Action

The primary result of the action of 4,4’-Bis(2,3-epoxypropoxy)biphenyl is the formation of crosslinked polymers. These polymers have enhanced mechanical and thermal properties, making them suitable for use in a variety of industrial applications, including the production of carbon nanotubes .

Eigenschaften

IUPAC Name |

2-[[4-[4-(oxiran-2-ylmethoxy)phenyl]phenoxy]methyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O4/c1-5-15(19-9-17-11-21-17)6-2-13(1)14-3-7-16(8-4-14)20-10-18-12-22-18/h1-8,17-18H,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZRVXYJWUUMVOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC2=CC=C(C=C2)C3=CC=C(C=C3)OCC4CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90947511 | |

| Record name | 2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(oxymethylene)]bis(oxirane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90947511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90837-23-3, 2461-46-3 | |

| Record name | YL 6121 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90837-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2′-[[1,1′-Biphenyl]-4,4′-diylbis(oxymethylene)]bis[oxirane] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2461-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Bis(2,3-epoxypropoxy)biphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002461463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(oxymethylene)]bis(oxirane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90947511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-bis(2,3-epoxypropoxy)biphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.779 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

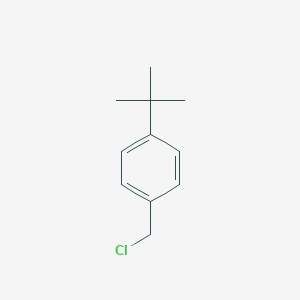

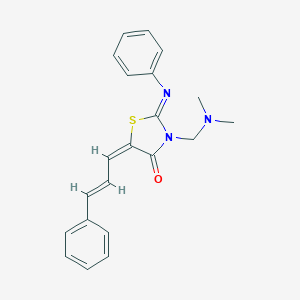

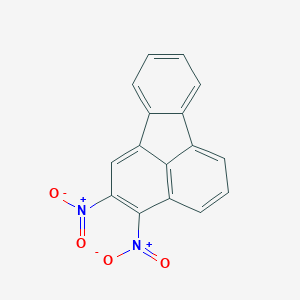

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural significance of 4,4'-Bis(2,3-epoxypropoxy)biphenyl and how does it influence its applications?

A1: this compound is a bifunctional epoxy resin characterized by a rigid-rod structure due to the presence of the biphenyl group. [] This rigid backbone contributes to its desirable thermal and mechanical properties, making it suitable for high-performance applications. [] For instance, it has been explored as a component in copper-clad laminates, where its rigidity enhances the laminate's dimensional stability and mechanical strength. []

Q2: How does this compound behave when reacted with different curing agents?

A2: The reactivity of this compound can be tailored by selecting specific curing agents. Studies have shown that its reaction with unsymmetrical diacids can be controlled to achieve desired polymer structures. [] The choice of diacid influences the reactivity and ultimately dictates the final polymer architecture. Additionally, when cured with cyanate ester hardeners like 2,2’-bis(4-cyanatophenyl) propane (AroCy B10), this compound exhibits superior thermal properties compared to more flexible epoxy resins. []

Q3: Can this compound be used to create liquid crystalline thermosets?

A3: Yes, research indicates that this compound itself exhibits liquid crystalline behavior, forming a nematic mesophase. [] This characteristic enables the creation of liquid crystalline thermosets (LCTs) when cured with appropriate aromatic diamines. [] The choice of diamine is crucial, as it influences the formation of the mesophase and the final properties of the LCT.

Q4: How do multiwalled carbon nanotubes (CNTs) affect the curing behavior of this compound based nanocomposites?

A4: The incorporation of functionalized multiwalled carbon nanotubes (CNTs) into a this compound/ DDS (4,4′-diamino-diphenyl sulfone) system significantly impacts the curing kinetics. [] Studies demonstrate that the presence of functionalized CNTs accelerates the curing process, leading to a lower activation energy for the reaction. [] This accelerating effect is attributed to the high thermal conductivity of the CNTs and the aligned liquid crystalline epoxy resin. []

Q5: Are there any analytical techniques commonly employed to study this compound-based materials?

A5: Several analytical techniques are employed to characterize this compound and its resulting polymers. 13C NMR spectroscopy is particularly useful in monitoring the reaction progress and analyzing the structure of the synthesized polyesters. [] Other techniques, including Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Dynamic Mechanical Analysis (DMA), are crucial for studying the thermal and mechanical properties of the cured materials. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B24752.png)

![[(2R,3S,4R,5R)-5-amino-1,2,4-trihydroxy-6-oxohexan-3-yl] dihydrogen phosphate](/img/structure/B24755.png)

![(2R,3S,4R,5R)-5,6-dihydroxy-2,3,4-tris[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal](/img/structure/B24760.png)